2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide
Description
This compound is a structurally complex benzimidazole-pyrrolidinone hybrid featuring a 2-methoxyphenyl substituent at the pyrrolidinone ring and a bis(2-methylpropyl)acetamide group. The 2-methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the branched alkyl chains in the acetamide group likely improve solubility and metabolic stability.
Properties
IUPAC Name |
2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-19(2)15-30(16-20(3)4)27(34)18-32-23-11-7-6-10-22(23)29-28(32)21-14-26(33)31(17-21)24-12-8-9-13-25(24)35-5/h6-13,19-21H,14-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXTYHVBJRXLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone moiety, and the final acetamide functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and mechanisms.
Biology: Its biological activity has been investigated for potential therapeutic uses, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential as a drug candidate has been explored, particularly for its ability to interact with specific molecular targets.
Industry: Its applications in industrial processes, such as catalysis and material science, have also been studied.
Mechanism of Action
The mechanism of action of 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes three benzimidazole-pyrrolidinone derivatives synthesized by Kristina Mi et al. (). While these compounds share a core scaffold with the target molecule, key structural differences exist, which are critical for understanding structure-activity/property relationships:
Key Observations :
Substituent Effects on Synthesis: The target compound’s 2-methoxyphenyl group differs from the 3-methylphenyl in Compounds 12–13. Methoxy groups typically increase steric hindrance and electron-donating effects compared to methyl, which may alter reaction kinetics and yields. The bis(2-methylpropyl)acetamide group in the target compound introduces bulkier alkyl chains than the hydrazide (Compound 12) or pyrrolylacetamide (Compound 14) groups. Bulkier substituents often reduce crystallization efficiency, as seen in Compound 14’s decomposition at 204°C .
Spectroscopic Characterization :
- All compounds in were validated via $^1$H NMR, IR, and MS. The target compound would likely require similar techniques, with $^13$C NMR being critical for resolving the bis(2-methylpropyl)acetamide’s quaternary carbons .
Biological Implications :
- The 2-methoxy group in the target compound could enhance binding to aromatic pockets in biological targets (e.g., enzymes or receptors) compared to the 3-methylphenyl group in Compounds 12–14. Additionally, the bis(2-methylpropyl)acetamide may improve membrane permeability over the hydrazide or pyrazole groups in Compounds 12 and 13 .
Biological Activity
The compound 2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide is a complex organic molecule belonging to the class of benzodiazole derivatives. Its unique structure, characterized by a benzodiazole ring fused with a pyrrolidinone moiety and substituted with a methoxyphenyl group, suggests potential biological activity that warrants investigation.
Antitumor Activity
Research has indicated that compounds similar to this benzodiazole derivative exhibit significant antitumor properties. Studies have shown that derivatives containing benzimidazole and benzothiazole nuclei can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) through mechanisms such as DNA binding and cytotoxicity . The specific compound may also demonstrate similar effects due to its structural features.
Case Study: Antitumor Assays
A comparative analysis of antitumor activity was conducted using 2D and 3D cell culture methods. The following table summarizes the IC50 values for various compounds tested against human lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound X (similar structure) | NCI-H358 | Moderate | High |
These findings suggest that modifications in the structure can lead to varying degrees of potency against tumor cells, indicating the importance of the methoxyphenyl group and other substituents in enhancing biological activity.
The proposed mechanism of action for compounds like this one involves interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in signaling pathways like MAPK/ERK and PI3K/Akt . This interaction can lead to modulation of cellular processes associated with cancer progression.
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting antimicrobial activity for similar benzodiazole derivatives. Compounds bearing such structures have shown moderate antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . This broad spectrum of activity could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Synthesis and Structural Properties
The synthesis of This compound typically involves multi-step organic reactions, including the formation of the benzodiazole ring through cyclization reactions followed by functionalization with pyrrolidinone derivatives .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-butyl-2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide |
| InChI Key | VIEAFRCCDMGIIE-UHFFFAOYSA-N |
The presence of the methoxyphenyl group is particularly significant as it enhances electronic properties and steric factors that influence binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
